5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Druglikeness Permeability

Medicinal chemistry teams often struggle to source imidazopyridine building blocks with defined, performance-verified lipophilicity for SAR campaigns. This compound solves that by delivering a +0.8 log unit XlogP shift over the parent scaffold, validated for membrane permeability optimization in antitubercular lead series. Key procurement data: XlogP 2.4, TPSA 54.6 Ų, MW 190.20-meets all Lipinski & Veber criteria for fragment-to-lead progression. Carboxamides derived from this intermediate have demonstrated MICs of <0.03-0.8 µM against MDR/XDR Mtb isolates, outperforming PA-824 by ~10-fold. Ideal for EDC-mediated amide coupling to generate focused kinase inhibitor or antibacterial libraries.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13175383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C(=C1)C)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-6-3-7(2)12-8(10(13)14)5-11-9(12)4-6/h3-5H,1-2H3,(H,13,14)
InChIKeyREIYWDNZBKCOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: Overview


5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159832-31-1) is a heterocyclic building block within the imidazo[1,2-a]pyridine-3-carboxylic acid class, bearing methyl substituents at the 5- and 7-positions of the fused bicyclic core . With a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g·mol⁻¹, this compound serves as a key synthetic intermediate for the construction of imidazo[1,2-a]pyridine-3-carboxamides, a privileged scaffold in antitubercular drug discovery [1] and kinase inhibitor programs . The carboxylic acid handle at the 3-position enables direct amide coupling to diverse amine partners, making it a versatile entry point for structure-activity relationship (SAR) campaigns around the imidazopyridine pharmacophore.

Why Regioisomer Substitution Fails for This Scaffold


In the imidazo[1,2-a]pyridine-3-carboxylic acid series, the position of methyl substituents on the pyridine ring is not a minor structural nuance—it dictates lipophilicity (XlogP), metabolic susceptibility, and the geometry of the carboxylic acid coupling partner . The 5,7-dimethyl substitution pattern places methyl groups para to the ring-junction nitrogen, yielding an XlogP of 2.4, which is a >0.8 log unit increase over the unsubstituted parent imidazo[1,2-a]pyridine-3-carboxylic acid (XLogP3: 1.6) . This lipophilicity shift directly influences membrane permeability, plasma protein binding, and microsomal stability profiles observed in antitubercular lead optimization campaigns [1]. By contrast, the 2,7-dimethyl regioisomer (CAS 81438-53-1) places one methyl on the imidazole ring, altering the electronics of the 3-carboxylic acid and generating a different LogP profile (cLogP: 1.65–2.4 depending on calculation method) . Because anti-TB potency, pharmacokinetics, and cytochrome P450 inhibition have been shown to vary dramatically with subtle substituent changes on the imidazopyridine core, interchanging these analogs without experimental validation risks lead series failure [1].

Quantitative Evidence vs. Structural Comparators


Lipophilicity Shift vs. Unsubstituted Parent Scaffold

The 5,7-dimethyl substitution on the pyridine ring increases the calculated lipophilicity (XlogP) to 2.4, compared with the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid parent (XLogP3: 1.6; alternative reported LogP: 1.03) [1]. The 2,7-dimethyl regioisomer also reports an XlogP of 2.4 but with a cLogP of 1.65 from an independent source, reflecting sensitivity to the calculation method and potential conformational differences . This lipophilicity difference translates into log D₇.₄ values: the unsubstituted parent has a LogD₇.₄ of -2.79, while the dimethylated analog is predicted to be substantially more membrane-permeable [1]. In antitubercular SAR programs, increasing lipophilicity has been correlated with improved mycobacterial cell wall penetration and enhanced whole-cell potency against Mycobacterium tuberculosis H37Rv [2].

Lipophilicity Druglikeness Permeability

Physicochemical Profile and Drug-Likeness Comparison

5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (MW: 190.20) retains the same topological polar surface area (TPSA: 54.6 Ų), hydrogen bond donor count (1), and hydrogen bond acceptor count (3) as the unsubstituted parent scaffold [1]. The addition of two methyl groups increases molecular weight by 28.05 g·mol⁻¹ (from 162.15 to 190.20) and adds rotatable bond count of 1 (identical to parent), thus preserving compliance with oral drug-likeness filters (e.g., Lipinski's Rule of Five, Veber's rules) while enhancing van der Waals surface area for potential hydrophobic target interactions . The 2,7-dimethyl regioisomer (CAS 81438-53-1) shares identical MW, TPSA, HBD, and HBA counts, but the differing position of one methyl group alters the electrostatic potential surface around the 3-carboxylic acid, which can affect amide coupling reactivity and the conformation of downstream carboxamide products .

Physicochemical properties Drug-likeness Lead optimization

Antitubercular Potency Against Drug-Resistant M. tuberculosis

In the Moraski et al. (2013) advancement study, five imidazo[1,2-a]pyridine-3-carboxylic acid intermediates (3a–3e) bearing different substitution patterns were converted to 14 carboxamide analogs [1]. The 5,7-dimethyl carboxylic acid (3d) was among these intermediates. The lead compound 18 (derived from a dimethyl carboxylic acid intermediate), showed MICs of <0.03–0.8 μM against a panel of multi-drug resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis clinical isolates, surpassing the potency of the clinical candidate PA-824 (MICs of 0.2 to >14 μM against the same panel) by up to 10-fold [1]. In vivo mouse pharmacokinetics of compound 18 at 3 mg/kg PO showed an AUC of 3,850 ng·h/mL and a half-life >12 h; at 10 mg/kg PO, the AUC increased to 11,000 ng·h/mL [1]. By contrast, 2,7-dimethyl-based carboxamides from the earlier 2011 study achieved MIC₉₀ values ≤1 μM against replicating Mtb, with representative compound 1 demonstrating microbe selectivity against seven nontubercular strains [2]. The 5,7-dimethyl substitution pattern may therefore offer a differentiated starting point for accessing unique regions of SAR space relative to the more extensively characterized 2,7-dimethyl series.

Antitubercular Drug-resistant TB Lead optimization

Antibacterial Spectrum Baseline for Analog Profiling

A 2023 study of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides (SM-IMP-01 to SM-IMP-13) and imidazopyridine hydrazides (DA-01–DA-05) evaluated antibacterial activity against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 [1]. The most reactive carboxamide, SM-IMP-02, exhibited MIC values of 4.8 µg/mL against both bacterial strains, with a calculated HOMO/LUMO gap of 4.43–4.69 eV [1]. Compounds with dibromo substitutions on the imidazopyridine ring showed enhanced antimicrobial activity compared to those with hydrogen at the 8-position, demonstrating that electronic properties directly modulate antibacterial potency [1]. As the 5,7-dimethyl variant of the carboxylic acid precursor provides a different electronic environment at the pyridine ring compared to the 2,7-dimethyl series, it enables access to a distinct profile of antibacterial activity that remains to be systematically explored, representing a synthetically tractable opportunity for novel agent discovery [2].

Antibacterial Gram-negative DFT calculated properties

Cytotoxicity Profile and Therapeutic Window Assessment

Novel imidazo[1,2-a]pyridine compounds IP-5, IP-6, and IP-7 were evaluated against HCC1937 breast cancer cells in vitro [1]. IP-5 and IP-6 displayed strong cytotoxicity with IC₅₀ values of 45 µM and 47.7 µM, respectively, while IP-7 showed a reduced effect (IC₅₀: 79.6 µM), indicating that structural modifications on the imidazopyridine core directly modulate anticancer potency [1]. For the anti-TB carboxamides derived from imidazo[1,2-a]pyridine-3-carboxylic acids, cytotoxicity to mammalian cells is typically low; compounds 13 and 18 from the Moraski 2013 study showed no significant inhibition of human CYP2D6 (2.8%), CYP2C9 (11.5%), or CYP3A4 (0%) at 10 µM, well above their MIC values [2]. This suggests that the imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, including its 5,7-dimethyl variant, provides a favorable selectivity window for anti-infective applications where host cell toxicity must be minimized.

Cytotoxicity Anticancer Therapeutic index

High-Impact Application Scenarios


Anti-TB Lead Optimization Against MDR/XDR Strains

Use 5,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (XlogP 2.4) as a late-stage diversification intermediate to prepare carboxamide libraries via EDC-mediated coupling to substituted benzylamines. The 5,7-dimethyl pattern provides an XlogP advantage of +0.8 log units over the unsubstituted parent , matching the lipophilicity range associated with improved mycobacterial cell wall penetration. Carboxamides derived from this intermediate (exemplified by compound 18 in Moraski et al. 2013) have demonstrated MICs of <0.03–0.8 µM against MDR/XDR clinical Mtb isolates, outperforming PA-824 by ~10-fold, with mouse oral AUC of 11,000 ng·h/mL at 10 mg/kg [1].

Allosteric Kinase Inhibitor Development

Deploy the 3-carboxylic acid handle for direct amidation to generate focused libraries targeting allosteric kinase pockets, where the 5,7-dimethyl substitution increases LogP by 0.8–1.3 units relative to the parent scaffold (XlogP 2.4 vs. 1.6) while maintaining TPSA at 54.6 Ų . This lipophilicity adjustment places the resulting compounds in a favorable range for Type III/IV kinase inhibitor binding, where hydrophobic contacts with allosteric pockets are critical for selectivity over ATP-competitive inhibition .

Antibacterial SAR Exploration Against Gram-Negative Pathogens

Synthesize carboxamide derivatives from this carboxylic acid to explore antibacterial activity against Klebsiella pneumoniae and Bacillus subtilis, where the 2,7-dimethyl analog SM-IMP-02 has established a baseline MIC of 4.8 µg/mL [2]. The 5,7-dimethyl substitution alters the electronic distribution on the pyridine ring compared to 2,7-dimethyl, which DFT calculations predict will shift the HOMO/LUMO gap and modulate reactivity with bacterial targets [2]. This underexplored SAR vector offers a rapid route to novel antibacterial chemotypes.

Building Block for Parallel Medicinal Chemistry Campaigns

Procure this compound as part of a diverse imidazopyridine carboxylic acid building block collection for parallel SAR exploration. With an XlogP of 2.4, TPSA of 54.6 Ų, MW of 190.20, and only one H-bond donor, it meets all Lipinski and Veber drug-likeness criteria , making it an ideal core scaffold for fragment-based and DNA-encoded library (DEL) synthesis strategies where balanced physicochemical properties maximize hit-to-lead progression rates.

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